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Executive Summary
Refractory celiac disease (RCD) represents a severe and challenging form of celiac disease

characterized by persistent or recurrent malabsorptive symptoms and villous atrophy despite

strict adherence to a gluten-free diet for at least 12 months.[1] A growing body of evidence

implicates the cytokine Interleukin-15 (IL-15) as a central player in the immunopathology of

RCD, particularly in its more severe form, RCD type II, which carries a high risk of progression

to enteropathy-associated T-cell lymphoma (EATL).[2][3] This technical guide provides an in-

depth overview of the critical role of IL-15 in the pathogenesis of RCD, presents key

quantitative data from clinical studies, details relevant experimental protocols, and visualizes

the complex signaling pathways and experimental workflows involved.

Pathogenesis of IL-15 in Refractory Celiac Disease
In the context of celiac disease, the intestinal mucosa exhibits a significant upregulation of IL-

15 expression in both the lamina propria and the intestinal epithelium.[4][5] This overexpression

is a hallmark of the disease and is believed to be a key driver of the chronic inflammation and

tissue damage observed. In RCD, this IL-15-driven pathology is amplified and becomes

uncoupled from the initial gluten trigger.

1.1. Promotion of Intraepithelial Lymphocyte (IEL) Survival and Proliferation:
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IL-15 plays a crucial role in the homeostasis and survival of intraepithelial lymphocytes (IELs).

In RCD, particularly RCD type II, sustained high levels of IL-15 in the epithelium lead to the

expansion of a clonal population of aberrant IELs.[4] These aberrant IELs are characterized by

a lack of surface CD3 and T-cell receptor (TCR) expression but retain intracellular CD3ε

(sCD3-, iCD3+).[6] IL-15 promotes the survival of these aberrant IELs by activating anti-

apoptotic pathways, thereby contributing to their accumulation in the intestinal epithelium.[6]

1.2. Enhancement of IEL Cytotoxicity:

IL-15 is a potent activator of IEL cytotoxic functions. It induces the expression of activating

receptors like NKG2D on IELs and promotes their ability to kill intestinal epithelial cells in a

TCR-independent manner.[2][5] This IL-15-driven cytotoxicity is a major contributor to the

persistent villous atrophy seen in RCD, even in the absence of dietary gluten.

1.3. Disruption of Immune Homeostasis:

IL-15 disrupts the normal regulatory mechanisms that maintain immune homeostasis in the gut.

It has been shown to interfere with the immunosuppressive signaling of Transforming Growth

Factor-beta (TGF-β) by activating the c-Jun N-terminal kinase (JNK) pathway.[2] This inhibition

of TGF-β signaling further fuels the chronic inflammatory state in the intestinal mucosa.

1.4. Signaling Pathways:

The pathogenic effects of IL-15 in RCD are mediated through several key signaling pathways.

Upon binding to its receptor complex (IL-15Rα, IL-2/15Rβ, and the common γ-chain), IL-15

activates the Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT)

pathway, particularly JAK3 and STAT5.[2] This leads to the transcription of target genes

involved in cell survival and proliferation. Additionally, IL-15 activates the Phosphatidylinositol 3-

kinase (PI3K) and JNK pathways, which contribute to the resistance of effector T-cells to

regulation and the promotion of a pro-inflammatory environment.[2][5]

Quantitative Data on IL-15 and IELs in Refractory
Celiac Disease
The following tables summarize key quantitative findings from studies on IL-15 and IEL

populations in RCD.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 13 Tech Support

https://pubmed.ncbi.nlm.nih.gov/12949719/
https://pubmed.ncbi.nlm.nih.gov/31494097/
https://pubmed.ncbi.nlm.nih.gov/31494097/
https://karger.com/ddi/article/33/2/122/95151/Interleukin-15-a-Master-Piece-in-the-Immunological
https://pmc.ncbi.nlm.nih.gov/articles/PMC4066219/
https://karger.com/ddi/article/33/2/122/95151/Interleukin-15-a-Master-Piece-in-the-Immunological
https://karger.com/ddi/article/33/2/122/95151/Interleukin-15-a-Master-Piece-in-the-Immunological
https://karger.com/ddi/article/33/2/122/95151/Interleukin-15-a-Master-Piece-in-the-Immunological
https://pmc.ncbi.nlm.nih.gov/articles/PMC4066219/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b145773?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Table 1: Intraepithelial Lymphocyte (IEL) Populations in Celiac Disease and Refractory Celiac

Disease

Cell

Population

Healthy

Controls

Active Celiac

Disease

Refractory

Celiac

Disease

Type I

(RCD-I)

Refractory

Celiac

Disease

Type II

(RCD-II)

Reference

Aberrant IELs

(sCD3-,

iCD3+)

Not typically

present
< 5% < 20%

> 20-25% of

total IELs
[6]

γδ T-cells (%

of total IELs)
~5% Increased Increased

Normal or

decreased
[6]

Table 2: Quantitative Results from a Phase 2a Clinical Trial of AMG 714 (Anti-IL-15 mAb) in

RCD Type II
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Endpoint
AMG 714

Group (n=19)

Placebo Group

(n=9)
p-value Reference

Change from

baseline in

aberrant IELs (%

of total IELs) at

12 weeks

-4.85% (90% CI

-30.26 to 20.56)
0.75 [6][7][8]

Change from

baseline in

aberrant IELs

with respect to

epithelial cells at

12 weeks

-38.22% (90% CI

-95.73 to 19.29)
0.18 [6][7][8]

Proportion of

patients with

diarrhea (BSFS

score) at 12

weeks

Decreased from

53% to 37%

Increased from

22% to 44%
0.0008 [6][7]

Table 3: IL-15 and IL-15Rα mRNA Expression in Celiac Disease

Molecule
Non-Celiac

Controls

Celiac

Disease

(Gluten-Free

Diet)

Active Celiac

Disease

p-value (vs.

Controls)
Reference

IL-15Rα

mRNA

(median

arbitrary

units)

0.795 4.320 7.921

GFD:

p=0.0334,

Active:

p=0.0062

[9][10]

Experimental Protocols
3.1. Immunohistochemistry for IL-15 in Human Intestinal Tissue
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This protocol outlines the general steps for detecting IL-15 protein expression in formalin-fixed,

paraffin-embedded (FFPE) human intestinal biopsies.

1. Deparaffinization and Rehydration:

Immerse slides in xylene (2 changes, 5 minutes each).

Rehydrate through graded alcohols: 100% (2 changes, 3 minutes each), 95% (1 change, 3

minutes), 70% (1 change, 3 minutes), and 50% (1 change, 3 minutes).

Rinse in distilled water.

2. Antigen Retrieval:

Perform heat-induced epitope retrieval using a citrate buffer (10 mM, pH 6.0) at 95-100°C

for 20-30 minutes.

Allow slides to cool to room temperature.

3. Peroxidase Blocking:

Incubate slides in 3% hydrogen peroxide in methanol for 10-15 minutes to block

endogenous peroxidase activity.

Rinse with phosphate-buffered saline (PBS).

4. Blocking:

Incubate sections with a blocking solution (e.g., 5% normal goat serum in PBS) for 30-60

minutes to prevent non-specific antibody binding.

5. Primary Antibody Incubation:

Incubate with a primary antibody against human IL-15 at an optimized dilution overnight at

4°C.

6. Secondary Antibody and Detection:
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Wash slides with PBS.

Incubate with a biotinylated secondary antibody for 30-60 minutes at room temperature.

Wash with PBS.

Incubate with an avidin-biotin-peroxidase complex (ABC) reagent for 30 minutes.

7. Chromogen Development:

Develop the signal with a chromogen substrate such as 3,3'-diaminobenzidine (DAB) until

the desired staining intensity is reached.

8. Counterstaining, Dehydration, and Mounting:

Counterstain with hematoxylin.

Dehydrate through graded alcohols and clear in xylene.

Mount with a permanent mounting medium.

3.2. Flow Cytometry for Intraepithelial Lymphocyte (IEL) Analysis

This protocol describes the isolation and immunophenotyping of IELs from human duodenal

biopsies.

1. IEL Isolation:

Wash fresh duodenal biopsies in RPMI 1640 medium.

Incubate biopsies in a solution containing dithiothreitol (DTT) and

ethylenediaminetetraacetic acid (EDTA) to detach epithelial cells and IELs.

Vortex and filter the cell suspension through a nylon mesh to remove debris.

Purify lymphocytes from epithelial cells using a density gradient centrifugation (e.g.,

Percoll).

2. Cell Staining:
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Wash the isolated IELs in flow cytometry staining buffer (PBS with 2% fetal bovine serum

and 0.05% sodium azide).

For surface staining, incubate cells with fluorescently conjugated antibodies against

surface markers (e.g., CD3, CD8, CD103, TCRγδ) for 30 minutes on ice in the dark.

For intracellular staining (for iCD3), first perform surface staining, then fix and

permeabilize the cells using a commercial fixation/permeabilization kit.

Incubate the permeabilized cells with an anti-CD3ε antibody.

3. Data Acquisition and Analysis:

Wash the stained cells and resuspend in staining buffer.

Acquire data on a flow cytometer.

Analyze the data using appropriate software to gate on the lymphocyte population and

quantify the percentages of different IEL subsets, including the aberrant sCD3-, iCD3+

population.

3.3. Organ Culture of Human Small Intestinal Biopsies

This protocol allows for the ex vivo study of the effects of gliadin or other stimuli on the

intestinal mucosa.

1. Biopsy Preparation:

Place fresh duodenal biopsies on a sterile filter paper or a metal grid in a petri dish.

2. Culture Medium:

Add culture medium (e.g., RPMI 1640 supplemented with fetal bovine serum,

penicillin/streptomycin, and L-glutamine) to the dish, ensuring the biopsy is at the air-liquid

interface.

3. Stimulation:
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For gliadin challenge, add a peptic-tryptic digest of gliadin to the culture medium at a

predetermined concentration.

4. Incubation:

Incubate the cultures in a humidified incubator at 37°C with 5% CO2 for a specified period

(e.g., 24-48 hours).

5. Analysis:

After incubation, the biopsy tissue can be processed for histology, immunohistochemistry,

or RNA/protein extraction for further analysis. The culture supernatant can also be

collected to measure cytokine levels.

Visualizations
4.1. Signaling Pathways
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Caption: IL-15 signaling pathways in refractory celiac disease.

4.2. Experimental Workflow
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Caption: Experimental workflow for studying IL-15 in RCD.

4.3. Logical Relationships
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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